
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s properties and uses can vary greatly depending on its specific structure and the presence of any functional groups12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel glutamine derivative, (2S,4S)-2,5-diamino-4-(4-(2-fluoroethoxy)benzyl)-5-oxopentanoic acid, was prepared through efficient organic and radiosyntheses3. Another synthetic strategy involved (2S,4S)-4-hydroxyglutamic acid lactone as the key intermediate4. However, the specific synthesis process for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is not readily available.Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as NMR, HPLC, LC-MS, UPLC, etc. However, the specific molecular structure analysis for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is not readily available5.Chemical Reactions Analysis
The chemical reactions involving “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” are not explicitly mentioned in the available resources. However, similar compounds have been involved in various chemical reactions. For example, a novel glutamine derivative was prepared through efficient organic and radiosyntheses3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more. For “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride”, the available resources provide limited information58.Applications De Recherche Scientifique
Toxicological Studies and Environmental Impact
Global Research Trends : A scientometric review focused on the toxicity and mutagenicity of 2,4-D, highlighting the significant contributions from the USA, Canada, and China. The research trends indicate a focus on occupational risk, neurotoxicity, resistance, and effects on non-target species, with future studies likely to delve into molecular biology and pesticide degradation (Zuanazzi et al., 2020).
Phytoremediation Enhancement : Research on bacterial endophytes enhancing phytoremediation capabilities for 2,4-D in soil and groundwater highlights the potential for using genetically modified organisms to degrade toxic herbicides, thus reducing environmental contamination (Germaine et al., 2006).
Mechanisms of Herbicide Action : An in-depth analysis of 2,4-D's mode of action as a herbicide shows how it mimics natural auxin at the molecular level, leading to abnormal growth and plant death. This research aids in understanding how selective herbicides target specific plants without affecting others (Song, 2014).
Environmental Persistence and Impact : A comprehensive review discusses the fate, behavior, and eco-toxicological effects of 2,4-D, underscoring the herbicide's widespread detection in soil, air, and water. This study calls for urgent research on low-level, continuous exposure impacts to inform future regulation and policies (Islam et al., 2017).
Remediation and Degradation Methods
Catalytic Degradation : Research on the catalytic degradation of 2,4-D using nano-Fe2O3 activated peroxymonosulfate reveals the efficiency of this method in removing the herbicide from water sources, highlighting the potential for advanced oxidation processes in treating contaminated environments (Jaafarzadeh et al., 2017).
Photocatalytic Activity : A study on Fe3O4@WO3/SBA-15 nanomaterials showcases their effectiveness in degrading 2,4-D under UV irradiation, offering a promising approach for the photocatalytic treatment of herbicide-contaminated water (Lima et al., 2020).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions when handling or using it. The specific safety and hazard information for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is not readily available9.
Orientations Futures
The future directions for a compound refer to potential areas of research or application. The specific future directions for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” are not readily available1210.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride”. Further research may be needed to obtain a more comprehensive understanding of this compound.
Propriétés
IUPAC Name |
(2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLOTWYWLLNSCT-BQIXHFABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718698 |
Source


|
| Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride | |
CAS RN |
159206-44-7 |
Source


|
| Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

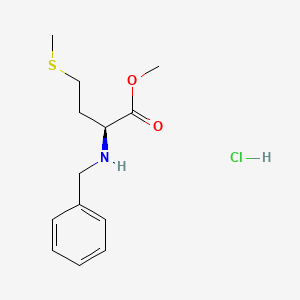
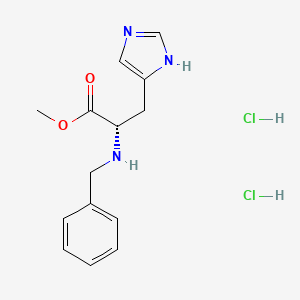
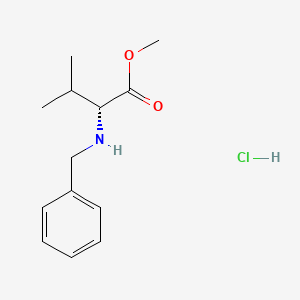
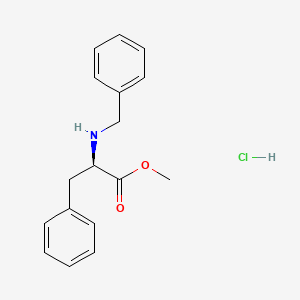
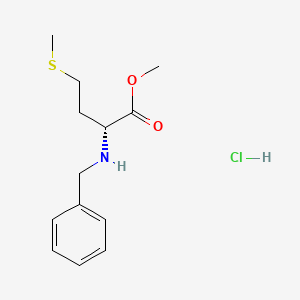
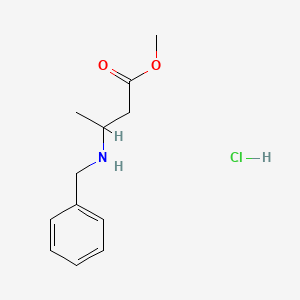
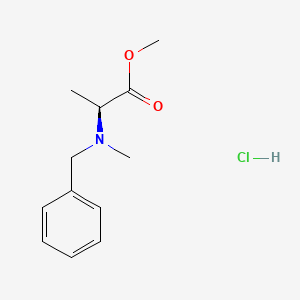
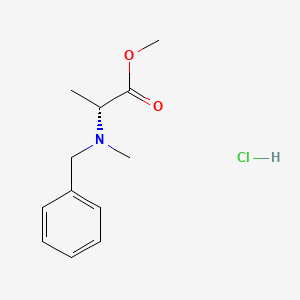
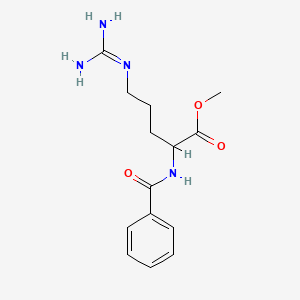

![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)